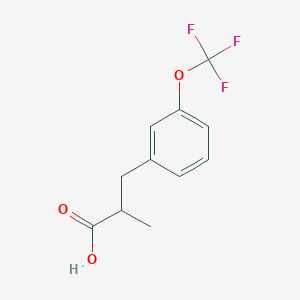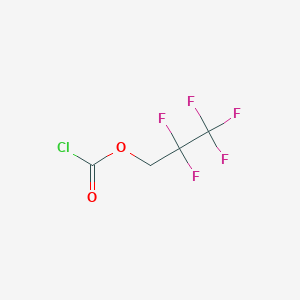
(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine
Vue d'ensemble
Description
“(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine” is a chemical compound with the formula C6H13NO . It is used in various scientific research areas due to its unique structure. It offers opportunities for studying drug delivery systems, designing organic semiconductors, and exploring catalytic processes.
Synthesis Analysis
The synthesis of this compound involves the reaction of ammonia and hydrogen in methanol at 45 - 60℃ for 5 - 17 hours . The reaction takes place in an autoclave made of stainless steel equipped with a stirring device, a thermometer, and a pressure gauge .Molecular Structure Analysis
The molecular structure of this compound consists of a pyran ring attached to a pyridine ring via an oxygen atom . The pyran ring is a six-membered ring with one oxygen atom and five carbon atoms, while the pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been identified as an ALK5 inhibitor in a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is not a substrate for P-gp . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.09 cm/s . The compound is very soluble, with a solubility of 44.6 mg/ml or 0.387 mol/l .Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with similar pyridinyl methanamine ligands have been explored for their photocytotoxic properties, with studies demonstrating their ability to cause cell death in various cancer cell lines upon exposure to red light. These complexes, by generating reactive oxygen species, present a novel approach to targeted cancer therapy, potentially offering a pathway for the development of therapeutics based on similar scaffolds (Basu et al., 2014). Additionally, their uptake in the nucleus of cells highlights their potential for cellular imaging applications.
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, which share a structural motif with the compound , have been synthesized and evaluated for anticonvulsant activity. This research suggests that modifications on the pyridinyl methanamine backbone can lead to compounds with significant protective effects against seizures, indicating the potential for developing new anticonvulsant drugs based on similar chemical structures (Pandey & Srivastava, 2011).
Chemical Synthesis and Ligand Design
Compounds with pyridinyl methanamine structures serve as ligands in the synthesis of complex molecules and materials. Their ability to act as stabilizing agents or reactants in the formation of unsymmetrical pincer palladacycles, for example, highlights their importance in catalytic applications and the synthesis of materials with specific chemical properties (Roffe et al., 2016).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, related to the core structure of the compound of interest, have been studied for their antimicrobial and antimycobacterial activities. This research underscores the potential of pyridinyl methanamine derivatives in the development of new antimicrobial agents, offering a basis for further exploration of related compounds for treating bacterial infections (Sidhaye et al., 2011).
Anticancer Activity
The structural framework of tetrahydrothieno-pyridine derivatives, which share functional group similarities with the compound , has been associated with anticancer activity. This connection suggests a potential avenue for research into similar compounds as therapeutic agents against cancer, highlighting the versatility of pyridinyl methanamine derivatives in medicinal chemistry (Rao et al., 2018).
Mécanisme D'action
Safety and Hazards
The compound is classified as a hazard class 8 substance . It has a signal word of “Danger” and precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
[3-(oxan-4-yloxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-9-1-4-13-8-11(9)15-10-2-5-14-6-3-10/h1,4,8,10H,2-3,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXVARHXZGOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





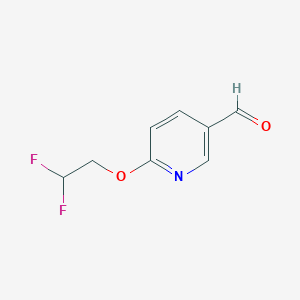
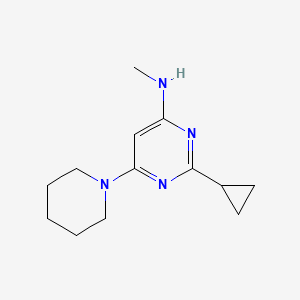


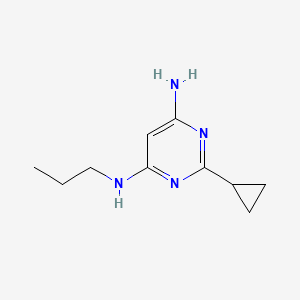
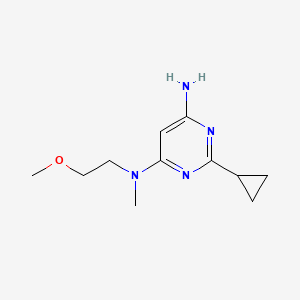


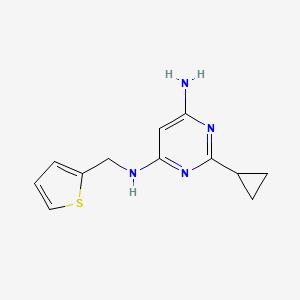
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
